1,2,3,8,9-Pentabromodibenzo[b,d]furan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
617708-01-7 |
|---|---|
Molecular Formula |
C12H3Br5O |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,2,3,8,9-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-2-6-8(10(4)15)9-7(18-6)3-5(14)11(16)12(9)17/h1-3H |
InChI Key |
NNMJUXDLZJSYNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=CC(=C(C(=C32)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Environmental Occurrence and Global Distribution of 1,2,3,8,9 Pentabromodibenzo B,d Furan and Congeners
Detection in Atmospheric Compartments (Ambient and Indoor Air)
PBDFs are found in both outdoor (ambient) and indoor air and dust. nih.govaaqr.org Atmospheric transport is a major pathway for the global distribution of these compounds. epa.gov
Ambient Air: Studies have characterized PBDF concentrations in various atmospheric environments. For instance, a study in Taiwan reported mean PBDD/F concentrations of 11, 24, 46, and 95 fg/Nm³ in rural, urban, industrial, and science park areas, respectively. nih.gov This suggests that industrial and electronics manufacturing areas are significant sources. nih.gov The dominant congeners in the atmosphere are typically the furans (PBDFs) over the dioxins (PBDDs). nih.gov Sampling methods for these compounds in ambient air are well-established, often utilizing high-volume samplers with quartz-fiber filters and polyurethane foam (PUF) adsorbents. epa.gov
Indoor Air: Indoor environments can have elevated concentrations of PBDFs compared to the outdoors. aaqr.org This is often attributed to the prevalence of consumer products containing BFRs, such as electronics, furniture, and textiles, which release these compounds into the indoor environment where they accumulate in dust and air. nih.gov A study of gymnasiums found that indoor PM₂.₅ and dust were contaminated with PBDFs, with levels in indoor dust reaching 37.8 ± 13.7 pg WHO₂₀₀₅-TEQ g⁻¹. aaqr.org Research has also detected PBDFs in the indoor air of day nurseries that were constructed with wood treated with pentachlorophenol, which contained these compounds as impurities. nih.gov
Interactive Data Table: Atmospheric PBDF Concentrations
| Environment Type | Location/Study | Matrix | Mean Concentration (fg/Nm³) | Key Findings |
| Rural | Taiwan | Air | 11 | Lowest concentrations among studied areas. |
| Urban | Taiwan | Air | 24 | Higher than rural, indicating urban sources. |
| Industrial | Taiwan | Air | 46 | Significant emissions from metallurgical facilities. nih.gov |
| Science Park | Taiwan | Air | 95 | Highest levels, linked to electronics industry. nih.gov |
| Indoor | Gyms (Taiwan) | PM₂.₅ | 6.5 (pg WHO-TEQ m⁻³) | Indoor levels can be significant. aaqr.org |
| Indoor | Gyms (Taiwan) | Dust | 37.8 (pg WHO-TEQ g⁻¹) | Dust is a major reservoir for indoor PBDFs. aaqr.org |
Presence in Aquatic Environments (Water and Sediments)
Aquatic ecosystems are significant sinks for PBDFs, where they are detected in both the water column and, more predominantly, in sediments. nih.govdiva-portal.org
Water: Due to their hydrophobic nature, PBDFs have low solubility in water and tend to adsorb to particulate matter. diva-portal.org Their presence in the water column is often at very low concentrations, with higher levels associated with suspended solids.
Sediments: Sediments act as a primary reservoir for PBDFs in aquatic systems. nih.gov Studies of dated sediment cores provide a historical record of contamination. In Tokyo Bay, Japan, PBDF concentrations in sediment cores showed a drastic increase after the 1960s, peaking in the late 1990s. nih.gov This trend corresponds with the production and use of PBDE flame retardants. nih.gov The spatial distribution in Tokyo Bay showed a decrease in concentrations from the head to the mouth of the bay, indicating terrestrial sources. nih.gov Similarly, high levels of PBDDs have been found in the Baltic Sea. diva-portal.orgee-net.ne.jp In a Vietnamese steel recycling village, furan (B31954) concentrations in river sediments were significant, with 1,2,3,4,6,7,8-HpCDF being a major congener. nih.gov
Interactive Data Table: PBDFs in Aquatic Sediments
| Location | Matrix | Time Period | Key Congeners/Findings | Reference |
| Tokyo Bay, Japan | Sediment Cores | 1895-2000 | Concentrations increased after the 1960s, peaking in the late 1990s. 1,2,3,4,6,7,8-HpBDF was a predominant congener. | nih.gov |
| Baltic Sea | Sediment | Not Specified | High levels of PBDDs detected. | diva-portal.orgee-net.ne.jp |
| Vietnam Steel Village | River Sediment | 2024 Study | 1,2,3,4,6,7,8-HpCDF was a dominant furan congener. | nih.gov |
Occurrence in Terrestrial Matrices (Soil, Sewage Sludge, Biocompost)
Soil and sludge are important terrestrial compartments for PBDFs. Contamination can occur through atmospheric deposition and the application of contaminated materials to land. nih.govosti.gov
Soil: PBDFs are found in soils, with concentrations varying based on proximity to sources. nih.gov Long-term studies have shown that the application of bio-waste, such as sewage sludge and compost, can lead to elevated levels of these contaminants in agricultural soils compared to soils treated only with mineral fertilizers. osti.govresearchgate.net These elevated concentrations can persist for many years, with half-lives estimated to be over a decade. osti.gov
Biocompost: The composting of organic waste can also be a source of PBDFs if the initial materials are contaminated. osti.gov Research has shown that while composting is an effective method for managing organic waste, it can concentrate persistent pollutants like PBDFs. nih.gov
Distribution in Biota and Food Webs (General PBDFs)
As lipophilic compounds, PBDFs have a tendency to bioaccumulate in the fatty tissues of organisms and biomagnify through food webs. nih.govnih.gov
The presence of PBDFs has been confirmed in a wide range of biological matrices. nih.gov High levels have been detected in various aquatic organisms, including algae, mussels, sponges, and fish, particularly in contaminated areas like the Baltic Sea. diva-portal.orgee-net.ne.jp The congener patterns found in biota can sometimes suggest natural formation processes in the marine environment, in addition to anthropogenic sources. nih.govee-net.ne.jp
PBDFs are transferred up the food chain. For example, fish consume contaminated mussels and algae, leading to accumulation in their tissues. ee-net.ne.jp Top predators, such as the great blue heron, accumulate these compounds from their diet of contaminated fish. nih.gov For most human populations, the primary route of exposure to PBDFs is through the diet, particularly from the consumption of contaminated seafood, meat, and dairy products. nih.govnih.gov The inclusion of PBDFs in the toxic equivalency (TEQ) assessment for dioxin-like compounds is considered important for accurately evaluating human health risks from dietary intake. nih.govmanchester.ac.uk
Spatial and Temporal Trends of PBDF Occurrence and Levels
The occurrence and levels of PBDFs exhibit distinct spatial and temporal trends, largely mirroring the history of industrial production and use of brominated flame retardants.
Spatial Trends: Geographically, PBDF concentrations are generally higher near industrial areas, e-waste recycling sites, and densely populated urban centers. nih.gov The spatial distribution in aquatic systems often shows a gradient of decreasing concentrations from pollution sources towards more remote areas. nih.gov For instance, a study in Tokyo Bay found higher PBDF levels in sediments at the head of the bay, closer to industrial and urban inputs. nih.gov Similarly, atmospheric concentrations in Taiwan were highest in a science park with a concentration of electronics industries. nih.gov
Temporal Trends: Historical analysis of environmental archives like sediment cores and biota samples has revealed clear temporal trends. PBDF concentrations in sediments from Tokyo Bay began to increase sharply in the 1960s and reached their highest levels in the late 1990s, which is consistent with the market growth of PBDEs. nih.gov In great blue heron eggs from British Columbia, levels of dominant PCDF congeners declined significantly in the early 1990s following regulations that restricted the use of certain chlorinated and brominated compounds in pulp mills and wood preservatives. nih.gov These trends highlight the direct link between industrial activities, regulatory actions, and environmental contamination levels.
Advanced Analytical Methodologies for 1,2,3,8,9 Pentabromodibenzo B,d Furan Characterization
High-Resolution Gas Chromatography Coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) for PBDF Analysis
High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is the gold standard and the technique of choice for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), and by extension, their brominated analogs like 1,2,3,8,9-Pentabromodibenzo[b,d]furan. accustandard.comnih.gov This powerful combination offers the unparalleled sensitivity and selectivity necessary for the detection and quantification of these compounds at ultra-trace levels, often in the picogram to femtogram range.
The gas chromatograph utilizes a long capillary column (e.g., 60 meters) with a non-polar stationary phase, such as a DB-5ms, to separate the different PBDF congeners based on their boiling points and affinity for the stationary phase. nih.gov The separated congeners then enter the high-resolution mass spectrometer, which is capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy. This high resolution allows for the differentiation of target analytes from interfering ions of the same nominal mass, a critical feature for complex sample matrices. The mass spectrometer is typically operated in the selected ion monitoring (SIM) mode, where only specific ions characteristic of the target PBDFs are monitored, further enhancing selectivity and sensitivity.
Comprehensive Sample Preparation and Extraction Techniques for Diverse Environmental Matrices
The successful analysis of this compound is highly dependent on the efficiency of the sample preparation and extraction procedures. These steps are crucial for isolating the target analyte from the complex sample matrix and removing interfering compounds that could compromise the analytical results. The choice of method depends on the nature of the environmental matrix, which can range from soil and sediment to biological tissues and air samples.
Commonly employed extraction techniques include:
Soxhlet Extraction: A classical and robust method for extracting PBDFs from solid samples using an organic solvent.
Accelerated Solvent Extraction (ASE): A more modern and automated technique that uses elevated temperatures and pressures to reduce extraction time and solvent consumption.
Solid-Phase Extraction (SPE): A versatile technique used for both extraction and cleanup, where the sample is passed through a solid sorbent that selectively retains the target analytes.
Following extraction, a multi-step cleanup process is typically required to remove co-extracted interfering compounds such as lipids, polychlorinated biphenyls (PCBs), and other organohalogen compounds. This is often achieved using column chromatography with various adsorbent materials:
Silica Gel: Often modified with sulfuric acid or potassium hydroxide (B78521) to remove acidic or basic interferences.
Alumina: Effective in separating PBDFs from other classes of compounds.
Florisil: A magnesium silicate (B1173343) gel used for the separation of chlorinated and brominated compounds.
Activated Carbon: Utilized for its ability to fractionate planar molecules like PBDFs from non-planar interferences.
The combination and sequence of these cleanup steps are optimized to ensure the final extract is sufficiently clean for HRGC-HRMS analysis. parkesscientific.com
Isomer-Specific Separation and Quantification Approaches for Pentabromodibenzofurans
There are 38 possible pentabromodibenzofuran congeners, and their toxicological potencies can vary significantly. Therefore, isomer-specific separation and quantification are critical for an accurate risk assessment. The separation of these isomers is a significant analytical challenge due to their similar physicochemical properties.
High-resolution gas chromatography is the primary tool for achieving isomer-specific separation. The choice of the capillary column's stationary phase is crucial. While non-polar columns like DB-5 are commonly used, more polar columns may be employed in a two-dimensional gas chromatography (GCxGC) setup to enhance separation. The temperature program of the GC oven is carefully optimized to maximize the resolution between closely eluting isomers.
The identification of each isomer is based on its retention time relative to known standards. Quantification is then performed using the response of the most abundant and a qualifying ion in the mass spectrum. The ratio of these ions must fall within a specified tolerance of the theoretical ratio to confirm the identity of the congener.
Application of Isotope Dilution Mass Spectrometry for Trace Level Quantification
Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique that is essential for the analysis of trace levels of compounds like this compound. romerlabs.com This method involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte (e.g., containing Carbon-13) prior to extraction and cleanup.
Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during the sample preparation process. By measuring the ratio of the native analyte to the labeled standard in the final extract using HRGC-HRMS, the initial concentration of the native analyte in the sample can be accurately calculated, correcting for any procedural losses. This approach significantly improves the accuracy and precision of the quantification, especially for complex matrices where recovery rates can be variable.
Quality Assurance and Quality Control (QA/QC) Protocols in PBDF Analytical Chemistry
Strict quality assurance and quality control (QA/QC) protocols are imperative in the analytical chemistry of PBDFs to ensure the reliability and defensibility of the data. These protocols encompass all stages of the analytical process, from sample collection to data reporting.
Key QA/QC measures include:
Method Blanks: A sample of a clean matrix is processed and analyzed in the same way as the field samples to check for contamination introduced during the analytical procedure.
Certified Reference Materials (CRMs): Materials with a known concentration of the target analytes are analyzed to assess the accuracy of the method.
Spiked Samples: A known amount of the analyte is added to a sample to evaluate the method's recovery and the effect of the sample matrix.
Internal Standards: Isotopically labeled compounds are used for quantification via isotope dilution, as described previously.
Replicate Analyses: Analyzing duplicate or triplicate samples provides a measure of the method's precision.
Instrument Calibration: Regular calibration of the HRGC-HRMS system with standard solutions is necessary to ensure the linearity and accuracy of the instrument's response.
Adherence to these QA/QC procedures is essential for generating high-quality data that can be confidently used for regulatory purposes and scientific research.
The following table presents representative analytical parameters for the analysis of pentabromodibenzofuran congeners, which are indicative of the performance expected for the analysis of this compound.
An in-depth examination of the environmental journey of this compound reveals a complex interplay of transport, distribution, and transformation processes characteristic of persistent organic pollutants (POPs). While specific data for the 1,2,3,8,9- congener are limited, a comprehensive understanding can be constructed by examining the behavior of polybrominated dibenzo[b,d]furans (PBDFs) as a class and drawing parallels with their well-studied chlorinated analogues.
Congener Specific Research and Isomer Profile Analysis of Pentabromodibenzofurans
Characterization of 1,2,3,8,9-Pentabromodibenzo[b,d]furan Isomer Profiles from Different Emission Sources
The formation of PBDFs, including pentabrominated congeners, is often linked to the combustion of materials containing brominated flame retardants (BFRs). researchgate.netmdpi.com Industrial processes such as municipal waste incineration and the recycling of electronic waste (e-waste) are significant sources of these emissions. researchgate.netaaqr.org
While comprehensive data specifically detailing the isomer profile of 1,2,3,8,9-PeBDF from various emission sources is limited in publicly available literature, studies on the congener patterns of PBDFs in emissions from municipal waste incinerators (MWIs) provide some insights. Analysis of fly ash from MWIs has shown the presence of a complex mixture of PBDD/F congeners. nih.govnih.gov The isomer patterns of dibromopolychlorodibenzofurans (DBPCDD/Fs) in fly ash from different incinerators have been found to be remarkably similar, suggesting common formation mechanisms. nih.gov In general, in the emissions from cement kilns, a clear predominance of octa-substituted PBDD/Fs has been observed. researchgate.net
Studies on emissions from the open burning of residential waste have detected various PBDD/F congeners, with emission factors similar in magnitude to their chlorinated analogs. researchgate.net However, these studies often report on the total concentration of pentabromodibenzofurans or a limited number of 2,3,7,8-substituted congeners due to analytical challenges and the large number of possible isomers. researchgate.net
Table 1: General PBDD/F Congener Distribution in Selected Emission Sources
| Emission Source | Predominant Congeners/Observations | Reference |
| Municipal Waste Incinerators | Complex mixture of PBDD/Fs, with some studies indicating similar isomer patterns across different facilities. | nih.govnih.gov |
| Cement Kilns | Predominance of octa-substituted PBDD/F congeners. | researchgate.net |
| Open Burning of Waste | Emission factors for PBDD/Fs are comparable to PCDD/Fs. Fewer 2,3,7,8-substituted congeners are typically detected compared to their chlorinated counterparts. | researchgate.net |
| E-waste Recycling | Informal recycling activities are a significant source of PBDD/F emissions. | aaqr.org |
This table provides a general overview. Specific concentrations and the presence of 1,2,3,8,9-PeBDF would require congener-specific analysis of samples from these sources.
Comparative Analysis of Pentabromodibenzofuran Congener Distribution Patterns in Environmental Samples
Once released into the environment, PBDFs can be found in various environmental compartments, including soil, sediment, and biota. The distribution of different congeners in these matrices is influenced by their physical-chemical properties and the transformation processes they undergo.
Congener-specific analysis is crucial for understanding the environmental fate and potential risks of these compounds. scies.org Studies on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in sediments and flood-plain soils have shown that congener profiles can suggest specific industrial sources. nih.gov For instance, the predominance of certain congeners like OCDD and 2,3,7,8-TeCDF has been linked to historical industrial activities. nih.gov
Table 2: General Principles of Congener Distribution in Environmental Samples
| Environmental Matrix | Factors Influencing Congener Distribution | Relevance to 1,2,3,8,9-PeBDF |
| Soil and Sediment | - Adsorption to organic matter and clay particles.- Transport via runoff and atmospheric deposition.- Potential for long-term sequestration. | The specific partitioning behavior of 1,2,3,8,9-PeBDF between soil/sediment and water would determine its mobility and bioavailability. |
| Biota (e.g., fish, wildlife) | - Bioaccumulation potential, which is often related to the substitution pattern.- Metabolic capacity of the organism. | The presence and persistence of 1,2,3,8,9-PeBDF in organisms would depend on its lipophilicity and resistance to metabolic degradation. |
| Air | - Volatility and atmospheric transport potential. | The physical-chemical properties of 1,2,3,8,9-PeBDF would govern its presence in the gas or particle phase in the atmosphere. |
This table outlines general principles. Quantitative data for 1,2,3,8,9-PeBDF would necessitate its specific measurement in these environmental compartments.
Isomer Specificity in Environmental Transport, Partitioning, and Degradation Processes
The environmental fate and transport of a specific PBDF isomer like 1,2,3,8,9-PeBDF are governed by its unique physical and chemical properties, which are in turn determined by the number and position of the bromine atoms. ny.govitrcweb.org These properties influence how the compound partitions between different environmental media (air, water, soil, and biota) and its susceptibility to degradation processes. ny.govitrcweb.org
Environmental Transport and Partitioning:
The transport of POPs in the environment is a complex process. ny.govitrcweb.org For a compound like 1,2,3,8,9-PeBDF, its volatility will determine its potential for long-range atmospheric transport, while its water solubility and octanol-water partition coefficient (Kow) will influence its partitioning in aquatic and terrestrial systems. Compounds with high Kow values tend to adsorb strongly to soil and sediment and bioaccumulate in fatty tissues of organisms.
While specific experimental data on the transport and partitioning of 1,2,3,8,9-PeBDF are not available in the reviewed literature, studies on related compounds provide some insights. For instance, the environmental distribution of different perfluorochemical isomers has been shown to vary, with different manufacturing sources and transplacental transfer efficiencies observed for linear and branched isomers. nih.gov
Degradation Processes:
The persistence of PBDFs in the environment is a major concern. Degradation can occur through abiotic (e.g., photodegradation) and biotic (e.g., microbial degradation) processes. mdpi.comresearchgate.netnih.gov
Photodegradation: Sunlight can play a role in the breakdown of some POPs. Studies on the photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) have shown that the process can be significantly faster in natural waters compared to distilled water, suggesting that substances present in natural water can sensitize the degradation process. ias.ac.in The specific rate of photodegradation for 1,2,3,8,9-PeBDF would depend on its light absorption properties and the environmental conditions.
Biodegradation: The microbial degradation of halogenated aromatic compounds is a key removal process in the environment. However, highly halogenated compounds are often more resistant to biodegradation. mdpi.com The effectiveness of biotic and abiotic factors in the degradation of various products has been demonstrated, with temperature and pH being important abiotic factors that can accelerate biodegradation in composting environments. mdpi.com The specific microbial pathways and degradation rates for 1,2,3,8,9-PeBDF have not been documented in the available literature.
Investigation of Mixed Polybrominated/Chlorinated Dibenzofuran (B1670420) (PBCDF) Congeners and Their Environmental Significance
In addition to fully brominated or chlorinated dibenzofurans, mixed polybrominated/chlorinated dibenzofurans (PBCDFs) can also be formed during combustion processes where both bromine and chlorine sources are present. researchgate.netnih.gov These compounds add another layer of complexity to the analysis and risk assessment of halogenated dioxin-like compounds.
The number of possible PBCDF congeners is vast, with 3,050 different isomers. epa.gov Analytical methods have been developed for the simultaneous determination of selected mixed halogenated compounds in food and environmental samples. semanticscholar.org For instance, the analysis of monobromopolychlorodibenzo-p-dioxins and -dibenzofurans in municipal waste incinerator fly ash has been reported, with the comparison of isomer distribution patterns suggesting a close relationship in the formation of these mixed halogenated compounds and their fully chlorinated analogues. nih.gov
The environmental significance of PBCDFs lies in their potential toxicity, which can be comparable to or even greater than their chlorinated or brominated counterparts. researchgate.net However, a comprehensive toxicological database for the vast number of PBCDF congeners is lacking.
Specific information on the presence and environmental significance of mixed bromo-chloro dibenzofurans containing the 1,2,3,8,9-pentabromo substitution pattern is not available in the reviewed scientific literature. Further research is needed to identify and quantify these specific congeners in various environmental matrices and to assess their potential risks.
Regulatory Frameworks and Environmental Monitoring of Polybrominated Dibenzofurans
Listing and Assessment under International Conventions
The primary international instrument for addressing persistent organic pollutants (POPs) is the Stockholm Convention, a global treaty aimed at protecting human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife. hubspotusercontent-na1.netnih.govornl.gov PBDFs, including the pentabrominated congener, exhibit these characteristics, making them candidates for inclusion under the convention. pops.int
The European Union has formally proposed the listing of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs in Annex C of the Stockholm Convention, which addresses the unintentional production of POPs. pops.int These compounds are not intentionally produced but are often formed as unintentional byproducts during the manufacture of brominated flame retardants and in thermal processes involving these chemicals. nih.gov The proposal highlights their persistence, bioaccumulation potential, and long-range environmental transport as key reasons for their inclusion. pops.int The Persistent Organic Pollutants Review Committee (POPRC), the technical scientific body of the Convention, is responsible for reviewing such proposals and making recommendations to the Conference of the Parties. ornl.govnih.gov
Methodological Requirements for Environmental Monitoring and Compliance Testing
Accurate and reliable monitoring is fundamental to enforcing regulations and assessing the extent of environmental contamination by PBDFs. The gold standard for the analysis of these compounds is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). hubspotusercontent-na1.neteurofins.dewikipedia.orgepa.govclu-in.org This technique offers the high sensitivity and selectivity required to detect the often trace levels of PBDFs in complex environmental samples such as air, water, soil, and biological tissues. eurofins.deresearchgate.net
The US EPA has developed specific methods for the determination of polyhalogenated dibenzo-p-dioxins and dibenzofurans. For instance, EPA Method TO-9A is used for the determination of these compounds in ambient air. eurofins.de These methods often employ an isotope dilution technique, where a known amount of a labeled internal standard (e.g., containing Carbon-13) is added to the sample at the beginning of the analytical process. ornl.govepa.govclu-in.org This approach allows for the accurate quantification of the target analytes by correcting for losses that may occur during sample extraction and cleanup.
Compliance testing requires rigorous quality assurance and quality control (QA/QC) procedures. This includes the use of certified reference materials, laboratory control samples, and method blanks to ensure the accuracy and precision of the analytical data. The limits of detection (LODs) and limits of quantification (LOQs) must be sufficiently low to meet the requirements of the relevant regulatory guidelines. researchgate.net
Application of Toxic Equivalency Factors (TEFs) and Toxic Equivalents (TEQs) in Environmental Exposure Assessment of PBDF Mixtures
The World Health Organization (WHO) has been instrumental in developing and periodically re-evaluating TEFs for dioxin-like compounds. nih.goveurofins.de For PBDFs, it is generally recommended to use the same TEF values as their chlorinated analogues due to their similar mechanism of toxicity, which is mediated through the aryl hydrocarbon receptor (AhR). eurofins.de
The total toxic equivalent (TEQ) of a mixture is calculated by multiplying the concentration of each individual congener by its respective TEF and then summing the results. hubspotusercontent-na1.netresearchgate.netwikipedia.orgclu-in.orgepa.gov This provides a single, risk-based value for the entire mixture, expressed in terms of 2,3,7,8-TCDD equivalents. This TEQ value can then be used in environmental exposure and risk assessments.
For example, to assess the risk of a contaminated soil sample, the concentrations of various PBDD and PBDF congeners would be determined through chemical analysis. Each congener's concentration would then be multiplied by its assigned TEF value. The sum of these products would yield the total TEQ for the soil sample, which could then be compared against regulatory guideline values for dioxin-like compounds. cdc.govwa.govclu-in.orgenergy.gov
While a specific TEF for 1,2,3,8,9-Pentabromodibenzo[b,d]furan is not always explicitly listed in all tables, the TEF for the closely related and toxicologically significant 2,3,4,7,8-Pentachlorodibenzofuran (B44125) can be used as a surrogate in risk assessments, in line with the WHO's recommendation to use similar TEFs for brominated and chlorinated congeners. eurofins.denih.gov
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 1,2,3,8,9-Pentabromodibenzo[b,d]furan experimentally?
- Methodology : Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₁₂H₃Br₅O, MW: 562.67) and nuclear magnetic resonance (NMR) spectroscopy to assign substitution patterns. Compare spectral data with computational predictions (e.g., DFT calculations) for validation. The InChIKey (1S/C12H3Br5O/c13-5-1-4-8(2-6(5)14)18-9-3-7(15)11(16)12(17)10(4)9/h1-3H) can guide structural elucidation .
- Note : Cross-reference with brominated dibenzofuran analogs (e.g., heptabrominated congeners) to distinguish positional isomers .
Q. What analytical techniques are suitable for detecting trace levels of this compound in environmental samples?
- Methodology : Employ gas chromatography coupled with mass spectrometry (GC-MS) using electron capture detection (ECD) for brominated compounds. Optimize sample preparation via solid-phase extraction (SPE) with non-polar sorbents, as demonstrated for chlorinated dibenzofurans in environmental analysis .
- Validation : Spike recovery experiments using isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to account for matrix effects .
Q. What solvents and standards are recommended for calibrating analytical instruments for this compound?
- Standards : Use commercially available chlorinated dibenzofuran analogs (e.g., 50 µg/mL in 10% toluene-nonane mixtures) as reference materials for method development. Adjust protocols for brominated analogs due to differences in volatility and polarity .
- Solvent Compatibility : Avoid halogenated solvents to prevent interference; instead, use toluene or hexane for dilution .
Advanced Research Questions
Q. How do substitution patterns (e.g., bromine vs. chlorine) influence the environmental persistence and toxicity of dibenzofuran analogs?
- Experimental Design : Compare degradation kinetics of this compound with chlorinated counterparts (e.g., 1,2,3,4,6-Pentachlorodibenzofuran) under controlled photolytic or microbial conditions. Monitor degradation products via LC-QTOF-MS .
- Toxicity Assessment : Use in vitro assays (e.g., aryl hydrocarbon receptor activation) to correlate bromination patterns with bioactivity .
Q. What computational strategies can predict the electronic properties and reactivity of this compound?
- Methodology : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level to model frontier molecular orbitals (HOMO/LUMO) and vibrational spectra. Validate against experimental FT-IR data for related brominated furans .
- Application : Predict regioselectivity in electrophilic substitution reactions to guide synthetic modifications .
Q. How can researchers address contradictions in reported CAS registry numbers for dibenzofuran derivatives?
- Resolution : Cross-check CAS numbers (e.g., 107555-93-1 for the target compound) against authoritative databases like PubChem or NIST. Note discrepancies in chlorinated analogs (e.g., 57117-42-7 vs. 58802-16-7) due to isomer misidentification .
Q. What synthetic routes are feasible for producing gram-scale quantities of this compound for mechanistic studies?
- Approach : Adapt palladium-catalyzed cycloisomerization or Ullmann coupling protocols used for dibenzofuran cores. Introduce bromination via electrophilic substitution using Br₂/FeBr₃ under controlled temperatures .
- Challenge : Minimize polybrominated byproducts through stepwise bromination and HPLC purification .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
